molecular formula C7H7BrN2O3 B2986263 Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate CAS No. 2092811-50-0

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate

Cat. No.: B2986263
CAS No.: 2092811-50-0
M. Wt: 247.048
InChI Key: URIBJPGJZWWPDE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl 6-oxo-1H-pyridazine-4-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of ethyl 5-amino-6-oxo-1H-pyridazine-4-carboxylate or ethyl 5-thio-6-oxo-1H-pyridazine-4-carboxylate.

    Reduction: Formation of ethyl 5-bromo-6-hydroxy-1H-pyridazine-4-carboxylate.

    Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening products.

Scientific Research Applications

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-oxo-1H-pyridazine-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 5-chloro-6-oxo-1H-pyridazine-4-carboxylate:

    Ethyl 5-iodo-6-oxo-1H-pyridazine-4-carboxylate: Contains an iodine atom, which can influence its reactivity and biological activity.

Uniqueness

Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7(12)4-3-9-10-6(11)5(4)8/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBJPGJZWWPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092811-50-0
Record name ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate
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